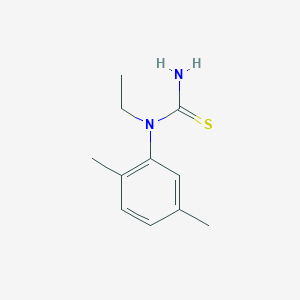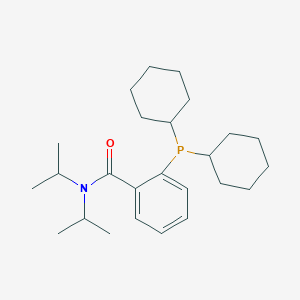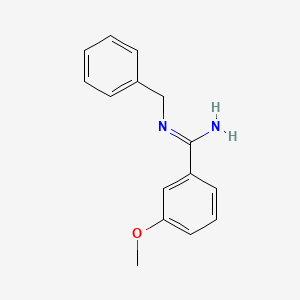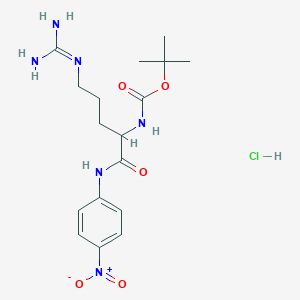
N-(2,5-Dimethylphenyl)-N-ethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-Dimethylphenyl)-N-ethylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-N-ethylthiourea typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with ethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetone. The general reaction scheme is as follows:
2,5-Dimethylphenyl isothiocyanate+Ethylamine→this compound
The reaction is usually complete within a few hours, and the product can be isolated by filtration and recrystallization from a suitable solvent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-Dimethylphenyl)-N-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thioureas.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Studied for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2,5-Dimethylphenyl)-N-ethylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,5-Dimethylphenyl)-N-methylthiourea
- N-(2,5-Dimethylphenyl)-N-phenylthiourea
- N-(2,5-Dimethylphenyl)-N-propylthiourea
Uniqueness
N-(2,5-Dimethylphenyl)-N-ethylthiourea is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, highlighting its potential as a lead compound for further development.
Propiedades
Número CAS |
819818-93-4 |
|---|---|
Fórmula molecular |
C11H16N2S |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-1-ethylthiourea |
InChI |
InChI=1S/C11H16N2S/c1-4-13(11(12)14)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H2,12,14) |
Clave InChI |
KFXZHJUXMUZAET-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=C(C=CC(=C1)C)C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-6-chloroquinoline](/img/structure/B12517644.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)


![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)

![1,7-Diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12517674.png)


![(2R)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12517706.png)
